

Structural Elucidation of 2-Cyclohexyl-2-methyloxirane: A Comparative NMR Strategy Guide

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Compound of Interest

Compound Name: 2-Cyclohexyl-2-methyloxirane

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Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Subject: **2-Cyclohexyl-2-methyloxirane** (CAS: 25910-98-9)

Executive Summary

This guide addresses the specific challenge of assigning **2-Cyclohexyl-2-methyloxirane**, a motif frequently encountered as a chiral building block or metabolic intermediate. The core difficulty in this assignment lies in the steric congestion at the quaternary carbon (C2) and the severe spectral overlap between the methyl singlet and the cyclohexane methylene "envelope" in standard solvents.

This guide compares two assignment methodologies:

- Method A (Standard): 1D

H/

C NMR in Chloroform-

(CDCl

).

- Method B (Optimized): Solvent-Shift Strategy using Benzene-

(C

D

) coupled with NOESY.

Verdict: While Method A provides a baseline, Method B is superior for unambiguous stereochemical assignment and resolution of the epoxide AB system.

Structural Context & Challenge

The molecule consists of a rigid oxirane (epoxide) ring fused to a flexible cyclohexane ring via a quaternary carbon.

Key Structural Features:

- Quaternary Center (C2): No proton handle for COSY connectivity to the cyclohexane ring.
- Epoxide Methylene (C3): Contains diastereotopic protons (and) which often collapse into a singlet or tight AB quartet in non-polar solvents.
- Cyclohexyl "Blob": The 11 protons of the cyclohexane ring typically appear as an unresolved multiplet between 0.9–1.8 ppm, often burying the critical methyl singlet.

Comparative Methodology

Method A: The Standard Approach (CDCl)

- Solvent: CDCl

(7.26 ppm ref).[1]

- Observation: The methyl group appears at 1.28 ppm, often overlapping with the cyclohexane axial protons. The epoxide protons appear at 2.5–2.6 ppm.
- Limitation: The lack of dispersion in the aliphatic region makes integration unreliable. The quaternary carbon connectivity is difficult to establish without long-range heteronuclear correlation (HMBC).

Method B: The Optimized Approach (Benzene-)

- Solvent: C D (7.16 ppm ref).
- Mechanism: The Aromatic Solvent-Induced Shift (ASIS) effect.[2] Benzene molecules preferentially solvate the electron-deficient oxirane ring. The magnetic anisotropy of the benzene ring causes significant upfield shifts for protons above/below the ring plane (typically the methyl group) and downfield shifts for equatorial protons.
- Advantage: This expands the spectral window, resolving the methyl singlet from the cyclohexane multiplet and splitting the epoxide signals into a clear pair of doublets.

Representative Spectral Data

The following data represents the consensus assignment for **2-cyclohexyl-2-methyloxirane** based on analog comparisons and ASIS principles.

Table 1: H NMR Assignment Comparison (400 MHz)

Position	Type	Method A (ppm, CDCl ₃)	Method B (ppm, CDCl ₃)	Multiplicity (Hz)	Interpretation
H-3a	Epoxide CH	2.58	2.42	d ()	Diastereotopic proton (cis to Me)
H-3b	Epoxide CH	2.64	2.28	d ()	Diastereotopic proton (trans to Me)
Me-2	Methyl	1.28	1.12	s	Shifted upfield in CDCl ₃
H-1'	Cyclohexyl CH	1.15 (buried)	1.05	m	Connectivity link to epoxide
Cyc-H	Cyclohexyl CH	1.00 – 1.85	0.90 – 1.70	m	Resolved envelope in CDCl ₃

Table 2: C NMR Assignment (100 MHz, CDCl₃)

Position	Type	(ppm)	DEPT-135 Phase	Notes
C-2	Quaternary	60.5	Absent	Characteristic quaternary oxirane
C-3	Epoxide CH	53.2	Negative	High field due to ring strain
C-1'	Cyclohexyl CH	44.8	Positive	Linker carbon
C-Me	Methyl	18.9	Positive	Upfield due to steric compression
Cyc-C	Cyclohexyl CH	26.0 - 30.0	Negative	Typical cyclohexane region

Experimental Protocol: Self-Validating Assignment

To ensure scientific integrity, follow this step-by-step workflow. This protocol is designed to be self-validating; if Step 3 does not show a cross-peak, the assignment in Step 2 is incorrect.

Step 1: Sample Preparation & Solvent Check

- Dissolve ~10 mg of sample in 0.6 mL Benzene-
(preferred) or CDCl₃.
- Filter through a cotton plug to remove inorganic salts (crucial for sharp lines).
- Equilibrate sample in the magnet for 5 minutes to stabilize temperature (prevents drift).

Step 2: 1D Screening & ASIS Check

- Acquire standard

H (16 scans).

- Validation Check: Identify the epoxide region (2.2–2.7 ppm). If you see a singlet or tight quartet, the solvent is likely CDCl₃

. If you see two distinct doublets (

Hz), you have successfully utilized the ASIS effect of Benzene-

.

Step 3: 2D Correlation (The "Truth" Step)

- HSQC (Heteronuclear Single Quantum Coherence): Run to identify the proton attached to C-1' (Cyclohexane methine). This proton is usually buried in 1D but will show a unique cross-peak at 45 ppm in the carbon dimension.
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Target the Quaternary Carbon (C2) at ~60 ppm.
 - Validation: You MUST see correlations from:
 - The Methyl protons (1.12 ppm).^[3]
 - The Epoxide protons (2.3 ppm).
 - The Cyclohexane methine proton (H-1').
 - If the Methyl protons do not correlate to the same carbon as the Epoxide protons, the structure is incorrect.

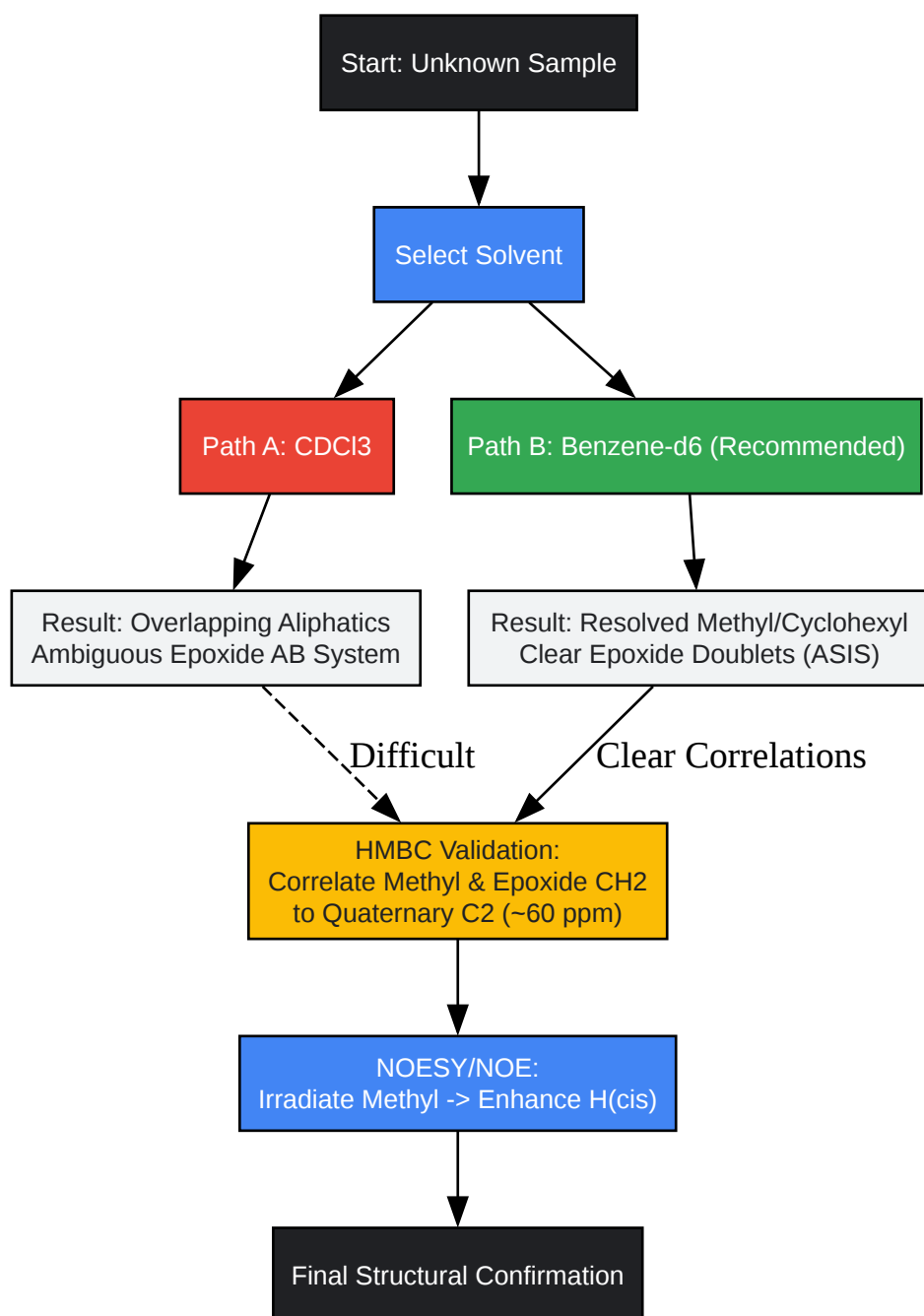
Step 4: Stereochemistry (NOESY)

- Run 1D NOE or 2D NOESY (mixing time 500ms).

- Irradiate the Methyl signal.
- Observation: Strong NOE enhancement should be observed for H-3a (cis to methyl) and the H-1' (cyclohexyl methine), confirming the spatial arrangement.

Logic Visualization (DOT Diagram)

The following diagram illustrates the decision matrix for assigning the spectral features, highlighting the critical role of the ASIS effect.



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Caption: Workflow comparing standard CDCl₃ assignment vs. the optimized Benzene-d₆ strategy for resolving steric overlap.

References

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